![molecular formula C22H25N3O5S3 B2461834 4-(azepan-1-ylsulfonyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 683237-90-3](/img/structure/B2461834.png)
4-(azepan-1-ylsulfonyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H25N3O5S3 and its molecular weight is 507.64. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
- 4-(azepan-1-ylsulfonyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide derivatives have shown promising results in the field of cancer research. One study synthesized various derivatives and found that certain compounds demonstrated significant proapoptotic activity on melanoma cell lines, suggesting potential for cancer treatment (Yılmaz et al., 2015).
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of derivatives of this compound. These studies focus on developing new compounds with potential biological applications, such as antimicrobial or anti-inflammatory effects. For example, novel derivatives have been synthesized and characterized by various analytical methods, indicating the diverse chemical and pharmacological applications of these compounds (Mesropyan et al., 2005).
Inhibitory Activity Against Enzymes
- Some derivatives of 4-(azepan-1-ylsulfonyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide have been investigated for their inhibitory activity against human carbonic anhydrase isoforms. These studies are significant as they explore the therapeutic potential of these compounds in treating diseases related to enzyme dysregulation (Patel et al., 2009).
Antimicrobial Activities
- Several studies have synthesized and evaluated the antimicrobial properties of derivatives, indicating their potential use in developing new antimicrobial agents. This research is crucial in the ongoing battle against drug-resistant microbial strains (Konovalova et al., 2014).
Structural Optimization for Medical Applications
- Research also involves structural optimization of derivatives for specific medical applications, such as receptor antagonism or enzyme inhibition. These studies are key in the development of more effective and targeted therapeutic agents (Naganawa et al., 2006).
Mechanism of Action
Target of Action
Compounds with similar structures have been tested in organic field-effect transistors (ofets), suggesting potential applications in organic electronics .
Mode of Action
Related compounds have been shown to undergo e to z isomerization of a c–c double bond upon the irradiation of visible light, followed by cyclization/rearomatization to generate a transient intermediate, which is then trapped by the nucleophile and cyclized to produce the final product .
Biochemical Pathways
Related compounds have been shown to affect the forward/backward steps of motor protein kinesin-1 .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Related compounds have been shown to exhibit photophysical phenomena in different solvents .
Action Environment
The action environment of this compound can be influenced by various factors, including solvent polarity. For instance, the excited state intramolecular proton transfer (ESIPT) reaction of related compounds is gradually inhibited by increasing solvent polarity .
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S3/c1-24-19-12-11-18(32(2,27)28)15-20(19)31-22(24)23-21(26)16-7-9-17(10-8-16)33(29,30)25-13-5-3-4-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFMHYNOEKJXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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